molecular formula C20H18N4O2 B2898410 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide CAS No. 923113-71-7

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2898410
CAS No.: 923113-71-7
M. Wt: 346.39
InChI Key: WYWUADYRFGQETN-UHFFFAOYSA-N
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Description

The compound 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide features a hybrid structure combining indole, 1,3,4-oxadiazole, and acetamide moieties. Indole derivatives are known for their pharmacological versatility, particularly in anticancer and anti-inflammatory applications . The 1,3,4-oxadiazole ring enhances bioactivity by forming hydrogen bonds with target receptors, while the acetamide group contributes to metabolic stability and solubility .

Properties

IUPAC Name

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-6-5-8-16(10-13)21-19(25)12-24-17-9-4-3-7-15(17)11-18(24)20-23-22-14(2)26-20/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWUADYRFGQETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 5-Methyl-1,3,4-Oxadiazole Ring

The 5-methyl-1,3,4-oxadiazole ring is synthesized via cyclization of hydrazides derived from methyl-substituted carboxylic acids. For example, acetic hydrazide (CH₃CONHNH₂) reacts with carbon disulfide (CS₂) in alkaline ethanol to form 5-methyl-1,3,4-oxadiazole-2-thiol.

Reaction Conditions:

  • Hydrazide precursor: Methyl-substituted carboxylic acid hydrazide (e.g., acetic hydrazide)
  • Cyclizing agent: CS₂ (1.2 equiv)
  • Base: KOH (2.0 equiv) in ethanol
  • Temperature: Reflux at 80°C for 8–12 hours
  • Yield: 70–85%

Mechanism:

  • Deprotonation of the hydrazide by KOH.
  • Nucleophilic attack of the hydrazide on CS₂.
  • Cyclodehydration to form the oxadiazole ring.

Synthesis of the Indole Moiety

The indole scaffold is constructed via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions. To introduce substituents at position 1, pre-functionalized ketones or post-synthetic modifications are employed.

Example Protocol:

  • Ketone preparation: 3-Methylacetophenone is treated with phenylhydrazine in HCl/EtOH.
  • Cyclization: Heated at 120°C for 6 hours to form 1H-indole-1-yl derivatives.
  • Functionalization: Bromination at position 1 using N-bromosuccinimide (NBS) in DMF.

Yield: 55–65% for brominated indole intermediates.

Coupling Strategies for Hybrid Structure Assembly

Nucleophilic Substitution at Indole Position 1

The acetamide group is introduced via Buchwald-Hartwig amination or Ullmann coupling, enabling C–N bond formation between 1-bromoindole and N-(3-methylphenyl)acetamide.

Optimized Conditions:

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Base: K₃PO₄ (2.5 equiv)
  • Solvent: DMSO at 110°C for 24 hours
  • Yield: 60–68%

Oxadiazole-Indole Coupling at Position 2

The oxadiazole ring is attached to indole position 2 through a two-step process:

  • Indole-2-carboxylic acid synthesis: Oxidation of 2-methylindole with KMnO₄ in acidic conditions.
  • Hydrazide formation and cyclization:
    • Indole-2-carboxylic acid → methyl ester → hydrazide (NH₂NH₂, MeOH, reflux).
    • Cyclization with CS₂/KOH to form 5-methyl-1,3,4-oxadiazole-2-thiol.

Key Data:

Step Reagents Yield (%)
Esterification SOCl₂/MeOH 92
Hydrazide synthesis NH₂NH₂, MeOH, reflux 85
Oxadiazole formation CS₂, KOH, EtOH 78

Final Acetamide Installation and Purification

Acetylation of the Amine Intermediate

The N-(3-methylphenyl) group is introduced via acetylation of the indole’s position 1 amine using acetic anhydride under basic conditions.

Procedure:

  • Amine activation: Treat 1-aminoindole with NaH in THF.
  • Acetylation: Add acetic anhydride (1.5 equiv) at 0°C, warm to room temperature.
  • Work-up: Quench with H₂O, extract with EtOAc, purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield: 70–75%.

Challenges and Optimizations

  • Regioselectivity: Directing groups (e.g., NO₂) are required to favor substitution at indole position 1 over position 3.
  • Oxadiazole stability: The oxadiazole ring is sensitive to strong acids; thus, mild conditions (pH 7–8) are maintained during coupling.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Oxadiazole cyclization: Tubular reactor with residence time of 30 minutes at 100°C.
  • Catalyst recycling: CuI is recovered via filtration and reused, reducing costs by 40%.

Economic Metrics:

Parameter Value
Raw material cost \$120/kg
Overall yield 65%
Purity (HPLC) >99%

Comparative Analysis of Synthetic Routes

Table 1: Route Efficiency Comparison

Method Steps Total Yield (%) Purity (%)
Sequential coupling 5 48 98
Convergent synthesis 4 58 99
Flow chemistry 3 65 99

The convergent approach, which synthesizes oxadiazole and indole-acetamide separately before coupling, offers superior yield and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

Overview

The compound 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. Its structure combines an indole moiety with an oxadiazole ring, which is known for various pharmacological properties.

Biological Activities

Research indicates that derivatives of oxadiazoles, particularly those linked to indole structures, exhibit significant antimicrobial and antioxidant activities . A study synthesized several derivatives and evaluated their efficacy against various pathogens. Among these compounds, certain derivatives demonstrated promising antibacterial and antifungal properties, with radical scavenging capabilities that suggest potential applications in treating oxidative stress-related conditions .

Antimicrobial Properties

The compound's antimicrobial efficacy has been highlighted in several studies. For instance:

  • Antibacterial Activity : Compounds containing the oxadiazole ring have shown effectiveness against Gram-positive and Gram-negative bacteria. Specific derivatives have been noted for their ability to inhibit bacterial growth, indicating their potential use in developing new antibiotics .
  • Antifungal Activity : The synthesized compounds were also tested against fungi, with some exhibiting notable antifungal properties. This suggests their applicability in treating fungal infections .

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and chelate metal ions. Studies have shown that compounds with the 5-methyl-1,3,4-oxadiazol moiety can significantly reduce oxidative stress markers in biological systems. This property opens avenues for its use in formulations aimed at preventing oxidative damage in cells .

Data Table: Biological Activities

Activity TypeTest Organisms/ConditionsObserved Effect
AntibacterialE. coli, S. aureusSignificant inhibition of growth
AntifungalC. albicansEffective against fungal strains
AntioxidantDPPH assayHigh radical scavenging activity

Overview

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex heterocyclic compound that has been investigated for its diverse biological applications.

Pharmacological Properties

Research has identified this compound as having significant antimicrobial , antiviral , and anticancer properties:

Antimicrobial Activity

Similar to the previous compound, this triazole derivative has demonstrated effectiveness against a range of bacterial and fungal pathogens. Its mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Antiviral Activity

Studies have indicated that derivatives containing triazole rings can inhibit viral replication. This is particularly relevant for developing treatments against various viral infections, including those caused by RNA viruses .

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The thiazole and triazole components are thought to play crucial roles in these mechanisms.

Data Table: Biological Activities

Activity TypeTest Organisms/ConditionsObserved Effect
AntibacterialS. aureus, PseudomonasInhibition of bacterial growth
AntiviralInfluenza virusReduced viral replication
AnticancerVarious cancer cell linesInduction of apoptosis

Case Studies

Several case studies have documented the synthesis and evaluation of these compounds:

  • A study focusing on the synthesis of triazole derivatives reported their promising activity against resistant strains of bacteria.
  • Another investigation highlighted the antiviral potential of triazole-containing compounds against specific viral targets.

Mechanism of Action

The mechanism of action of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Indole-Oxadiazole-Acetamide Frameworks

Compounds sharing the indole-oxadiazole-acetamide backbone demonstrate varied pharmacological activities depending on substituents. Key examples include:

Compound Name Key Substituents Melting Point (°C) Pharmacological Activity Reference
2a : N-(benzothiazol-2-yl)acetamide derivative Benzothiazole 200.9–201.7 Anticancer (in vitro)
2b : N-(6-chlorobenzothiazol-2-yl)acetamide derivative 6-Chloro-benzothiazole 241.2–242.0 Enhanced anticancer activity
4c : N-(p-tolyl)acetamide with phthalazinone-oxadiazole p-Tolyl, phthalazinone 265–267 Anti-proliferative
5e : N-(3,4-dimethylphenyl)acetamide with benzofuran-oxadiazole 3,4-Dimethylphenyl, benzofuran Not reported Tyrosinase inhibition
Target Compound : N-(3-methylphenyl)acetamide with 5-methyl-oxadiazole-indole 3-Methylphenyl, 5-methyl-oxadiazole Not reported Hypothesized anticancer/anti-inflammatory

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 2b ) enhance anticancer activity compared to unsubstituted derivatives .
  • Bulkier aromatic systems (e.g., phthalazinone in 4c) shift activity toward anti-proliferative effects .
  • The 3-methylphenyl group in the target compound may improve metabolic stability over simpler phenyl groups, as seen in analogs with fluorophenyl or pyridinyl substituents .

Pharmacological and Metabolic Comparisons

Anticancer Activity
  • Compound 2a (IC₅₀ = 12 µM against MCF-7 cells) shows moderate activity, while 2b (IC₅₀ = 8 µM) demonstrates enhanced potency due to the chloro substituent .
  • The phthalazinone-oxadiazole derivative 4c exhibits anti-proliferative activity via topoisomerase inhibition .
Metabolic Stability
  • Phenethyl amide derivatives (e.g., in ) suffer rapid P450-mediated metabolism, but fluorophenyl or pyridinyl substitutions enhance stability.
  • The 3-methylphenyl group in the target compound may resist oxidative metabolism, extending half-life .
Antioxidant and Enzyme Inhibition
  • Benzofuran-oxadiazole analogs (e.g., 5e ) show DPPH scavenging activity (IC₅₀ = 34 µM), comparable to ascorbic acid .
  • Indole-oxadiazole derivatives are less explored for antioxidant effects, suggesting a gap in research for the target compound.

Biological Activity

The compound 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide is a synthetic derivative that integrates the oxadiazole and indole moieties, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2C_{16}H_{18}N_{4}O_{2} with a molecular weight of 298.34 g/mol. The structure includes a 5-methyl-1,3,4-oxadiazole ring attached to an indole moiety and a methylphenylacetamide group. Its structural characteristics suggest potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing oxadiazole rings have shown effectiveness against various bacteria and fungi. The specific compound in focus has not been extensively studied for antimicrobial activity; however, related compounds have demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
5-Methyl-1,3,4-oxadiazole derivativesModerate to high antibacterial activity
Indole derivativesAntibacterial against various strains

Anticancer Activity

The indole structure is well-recognized for its anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For example, derivatives of indole linked with oxadiazole have shown promising results in inhibiting cell proliferation in various cancer types, including breast and lung cancers .

Case Study : A study on oxadiazole-indole hybrids demonstrated that certain modifications in the structure significantly enhanced their cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The IC50 values for these compounds ranged from 10 to 30 µM, suggesting potent anticancer activity .

Anti-inflammatory Activity

Oxadiazoles are also noted for their anti-inflammatory properties. The incorporation of the indole moiety may enhance these effects due to its known anti-inflammatory activity. Preliminary studies suggest that similar compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis and other inflammatory diseases .

The biological mechanisms through which these compounds exert their effects are varied:

  • Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
  • Anticancer Mechanism : May involve induction of apoptosis through activation of caspases or inhibition of cell cycle progression.
  • Anti-inflammatory Mechanism : Could involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways such as NF-kB.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., H₂SO₄) .
  • Step 2 : Coupling of the oxadiazole moiety to the indole core using nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Step 3 : Acetamide functionalization via reaction with 3-methylphenyl isocyanate or activated esters (e.g., chloroacetamide derivatives) .
  • Critical Conditions :
  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility .
  • Catalysts: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate deprotonation .
  • Temperature: 60–100°C for controlled reactivity .
  • Yield Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical methods:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., indole NH at δ 10–12 ppm, oxadiazole C=O at δ 160–170 ppm) .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, oxadiazole ring vibrations at ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis for C, H, N, S composition .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • Methodological Answer : Begin with in vitro assays:
  • Enzyme Inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods (e.g., inhibition of prostaglandin biosynthesis) .
  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given the indole scaffold’s affinity for CNS targets .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Positive Controls : Compare activity to known inhibitors (e.g., aspirin for COX, ketanserin for 5-HT₂A) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioassay data across different studies?

  • Methodological Answer : Address variability via:
  • Assay Standardization : Use identical cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) .
  • Dose-Response Analysis : Calculate IC₅₀ values across a 10-fold concentration range to account for potency thresholds .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if discrepancies arise from rapid degradation .
  • Data Normalization : Express results as % inhibition relative to vehicle controls and validate with statistical methods (e.g., ANOVA with post-hoc tests) .

Q. What computational strategies can predict the compound’s molecular targets and binding modes?

  • Methodological Answer : Combine in silico tools:
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (PDB IDs: 5HT₂A, COX-2) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in GROMACS for 100 ns to assess binding stability .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like LogP, polar surface area, and H-bond donors .
  • Target Prediction Servers : SwissTargetPrediction or PharmMapper to identify off-target interactions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the oxadiazole and indole moieties?

  • Methodological Answer : Systematically modify substituents and evaluate effects:
  • Oxadiazole Modifications :
SubstituentBioactivity TrendReference
5-MethylEnhanced COX-2 selectivity
5-PhenylIncreased lipophilicity, reduced solubility
5-ChloroImproved enzyme inhibition (IC₅₀ ↓20%)
  • Indole Modifications :
  • Replace N-H with methyl groups to improve metabolic stability .
  • Introduce electron-withdrawing groups (e.g., -NO₂) at C-5 to enhance receptor affinity .
  • Assay Cross-Comparison : Test analogs in parallel using standardized protocols to isolate structural effects .

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